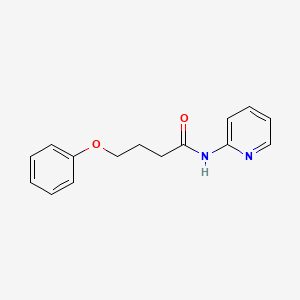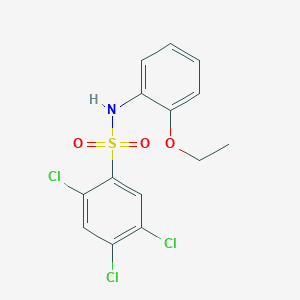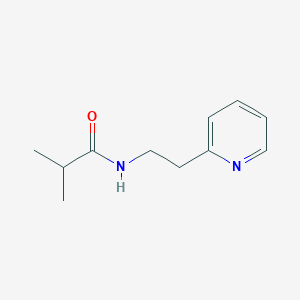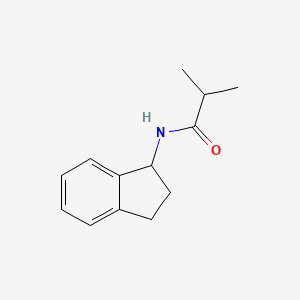![molecular formula C12H16BrNO B7463552 N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)
N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide, commonly known as Bromantane, is a synthetic compound that belongs to the adamantane family. It was first synthesized in Russia in the 1980s as a potential anti-viral drug. However, after extensive research, it was found to have adaptogenic and psychostimulant properties, which make it a promising drug for treating various medical conditions.
作用机制
The exact mechanism of action of Bromantane is not fully understood. However, it is believed to work by modulating the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain. It also increases the expression of certain proteins, such as brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection.
Biochemical and Physiological Effects
Bromantane has been shown to have various biochemical and physiological effects. It increases the levels of dopamine and serotonin in the brain, which are associated with mood, motivation, and reward. It also enhances the release of norepinephrine, which is involved in arousal, attention, and memory. Bromantane has been shown to reduce the levels of stress hormones, such as cortisol, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. It also has antioxidant properties and can protect against oxidative stress and inflammation.
实验室实验的优点和局限性
Bromantane has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield and purity. It is also stable and can be stored for long periods without degradation. However, it has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments. It also has a narrow therapeutic window, which means that the optimal dose for a particular experiment may be difficult to determine.
未来方向
Bromantane has several potential future directions for research. It could be investigated as a potential treatment for various medical conditions, such as depression, anxiety, and neurodegenerative diseases. It could also be studied for its potential use as a cognitive enhancer or performance enhancer. Further research could also explore its mechanism of action and its effects on various neurotransmitters and proteins in the brain.
Conclusion
Bromantane is a synthetic compound with adaptogenic and psychostimulant properties. It has been extensively studied for its potential use in treating various medical conditions and enhancing cognitive and physical performance. Its mechanism of action is not fully understood, but it is believed to work by modulating the levels of various neurotransmitters and proteins in the brain. Bromantane has several advantages for lab experiments, but it also has some limitations. Future research could explore its potential use in various medical conditions and its mechanism of action.
合成方法
Bromantane is synthesized from 1-bromo-4-(dimethylamino)but-2-ene and adamantane-2,3-dione. The reaction takes place in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol or methanol. The product is obtained in high yield and purity and can be further purified by recrystallization or chromatography.
科学研究应用
Bromantane has been extensively studied for its adaptogenic and psychostimulant properties. It has been shown to improve physical and mental performance, reduce fatigue and stress, and enhance cognitive function. It has also been investigated as a potential treatment for various medical conditions, such as depression, anxiety, and neurodegenerative diseases.
属性
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)12(15)14-9(3)10-4-6-11(13)7-5-10/h4-9H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINWLHWEMDQUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-bromophenyl)ethyl)isobutyramide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)
![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)

![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)
![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)


![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)